N-cyclopropyl-2-(2-iodophenoxy)acetamide
Description
N-cyclopropyl-2-(2-iodophenoxy)acetamide is an organic compound with the molecular formula C11H12INO2 It is characterized by the presence of a cyclopropyl group, an iodophenoxy moiety, and an acetamide functional group
Properties
IUPAC Name |
N-cyclopropyl-2-(2-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCWUYOHUPSXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-iodophenoxy)acetamide typically involves the following steps:
Formation of 2-iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium iodate.
Etherification: The 2-iodophenol is then reacted with chloroacetic acid to form 2-(2-iodophenoxy)acetic acid.
Amidation: Finally, the 2-(2-iodophenoxy)acetic acid is reacted with cyclopropylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-iodophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, affecting the functional groups present.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and cyclopropylamine.
Scientific Research Applications
N-cyclopropyl-2-(2-iodophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-iodophenoxy)acetamide involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(2-bromophenoxy)acetamide
- N-cyclopropyl-2-(2-chlorophenoxy)acetamide
- N-cyclopropyl-2-(2-fluorophenoxy)acetamide
Uniqueness
N-cyclopropyl-2-(2-iodophenoxy)acetamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and biological activity compared to similar compounds with different halogens.
Biological Activity
N-Cyclopropyl-2-(2-iodophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is characterized by its cyclopropyl group and an iodine atom on the phenyl ring, which influence its reactivity and biological interactions. The compound's structure can be represented as follows:
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Research indicates that it may act as a ligand for melatonin receptors, specifically MT1 and MT2, which are implicated in sleep regulation and circadian rhythms. Additionally, it has been suggested that the compound could influence pathways involved in cancer cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. For instance, derivatives of similar compounds have shown potent anti-proliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). These compounds often induce apoptosis through caspase activation pathways .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-Cyclopropyl-2-(3-iodophenyl)acetamide | HepG2 | 10.56 ± 1.14 | Caspase-3 and -8 activation |
| N-Cyclopropyl-2-(4-iodophenoxy)acetamide | MCF7 | 12.34 ± 1.20 | PARP cleavage induction |
Neurological Implications
Research has also highlighted the potential of this compound as a therapeutic agent for neurological disorders due to its interaction with melatonin receptors. These interactions may offer therapeutic avenues for conditions such as insomnia or depression linked to melatonin dysregulation.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of N-Cyclopropyl-2-(3-iodophenyl)acetamide demonstrated significant anti-proliferative effects on HepG2 cells. The compound was found to induce apoptosis through caspase pathways, with notable increases in caspase-3 and -8 activities while having minimal effects on caspase-9 .
Case Study 2: Melatonin Receptor Binding
In another investigation, N-Cyclopropyl-2-(3-iodophenyl)acetamide exhibited high affinity for chicken brain melatonin receptors and human MT1/MT2 receptors. This binding suggests potential applications in treating sleep disorders, with further studies required to elucidate its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
